molecular formula C17H18N6O4S B4689406 1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4689406
M. Wt: 402.4 g/mol
InChI Key: UTNQUJAUWBNWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the pyrazole and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The compound may inhibit or activate these targets, resulting in changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: A simpler analog with similar structural features but lacking the benzothieno[2,3-d]pyrimidine core.

  • 2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE : A compound with a similar core structure but different substituents.

Uniqueness

1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-8-13(23(26)27)14(21(3)19-8)15(24)20-22-9(2)18-16-12(17(22)25)10-6-4-5-7-11(10)28-16/h4-7H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNQUJAUWBNWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

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